2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid
Description
2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid is a chemical compound with the molecular formula C12H14O4S. It is known for its unique structure, which includes a cyclopropylmethyl group attached to a sulfonyl phenylacetic acid moiety.
Properties
IUPAC Name |
2-[4-(cyclopropylmethylsulfonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c13-12(14)7-9-3-5-11(6-4-9)17(15,16)8-10-1-2-10/h3-6,10H,1-2,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHIWZSHVWABCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156165-48-8 | |
| Record name | 2-(4-cyclopropylmethanesulfonylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid typically involves the reaction of cyclopropylmethyl sulfone with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the sulfonyl and phenylacetic acid moieties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
4-[(Cyclopropylmethyl)sulfonyl]phenylboronic Acid: Shares a similar structure but contains a boronic acid group instead of a phenylacetic acid moiety.
Phenylacetic Acid Derivatives: Compounds like 4-methylphenylacetic acid or 4-chlorophenylacetic acid have similar structures but different substituents on the phenyl ring.
Uniqueness: 2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid is unique due to its combination of a cyclopropylmethyl group and a sulfonyl phenylacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈O₄S
- Molecular Weight : 286.36 g/mol
- Chemical Structure : The compound features a cyclopropyl group attached to a phenyl ring with a sulfonyl group, contributing to its unique biological properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are key players in inflammatory pathways.
- Mechanism : The compound acts by blocking the NF-kB pathway, which is crucial in the expression of various inflammatory mediators.
- Case Study : In a study involving RAW 264.7 macrophages, treatment with this compound resulted in reduced nitric oxide production, indicating its effectiveness in modulating inflammatory responses .
Analgesic Effects
The analgesic properties of this compound have been documented in various animal models.
- Research Findings : In rodent models of pain, administration of this compound led to a significant reduction in pain scores compared to control groups. The analgesic effect was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties.
- Activity Spectrum : Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, although further research is needed to elucidate the specific mechanisms involved .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production in macrophages | |
| Analgesic | Reduction in pain scores in rodent models | |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Inflammation Model in Mice :
- Objective : To evaluate the anti-inflammatory effects.
- Method : Mice were induced with inflammation via carrageenan injection and treated with varying doses of the compound.
- Results : Significant reduction in paw edema was observed, supporting its use as an anti-inflammatory agent.
-
Pain Management Study :
- Objective : Assess analgesic efficacy.
- Method : The compound was administered to mice subjected to thermal pain tests.
- Results : A dose-dependent reduction in pain response was recorded, indicating effective analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
